![molecular formula C7H16Cl2N2 B3007205 2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride CAS No. 2095409-70-2](/img/structure/B3007205.png)
2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
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Overview
Description
Scientific Research Applications
Cancer Therapy: FGFR Inhibitors
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . These compounds can inhibit cancer cell proliferation and induce apoptosis, particularly in breast cancer cells. They also significantly inhibit the migration and invasion of cancer cells, making them promising candidates for cancer therapy .
Organ Development and Angiogenesis
The FGFR signaling pathway, which can be modulated by octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives, is involved in organ development and angiogenesis . This pathway regulates cell proliferation and migration, which are essential processes in organ formation and the development of new blood vessels.
Treatment of Fibrotic Diseases
Abnormal FGFR signaling is associated with fibrotic diseases. By targeting FGFRs, octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives may serve as therapeutic agents in treating conditions characterized by excessive fibrous connective tissue, such as liver fibrosis .
Metabolic Disorder Research
The FGF–FGFR axis, affected by octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride , is also implicated in metabolic disorders. Modulating this pathway could lead to new treatments for diseases like diabetes and obesity .
Neurological Disorder Studies
FGFRs are expressed in the brain and are involved in neurodevelopment and repair. Compounds targeting FGFRs, such as octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives, could potentially be used in the study and treatment of neurological disorders .
Chemical Synthesis and Drug Development
As a versatile chemical intermediate, octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is used in the synthesis of various pharmaceuticals. It’s particularly noted for its role in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as fatty acid amide hydrolase (faah) and cyclooxygenase (cox) .
Mode of Action
Related compounds have been shown to inhibit faah and cox, which could suggest a similar mechanism of action .
Biochemical Pathways
Inhibition of faah and cox can affect the metabolism of fatty acids and prostaglandins, respectively .
Result of Action
Inhibition of faah and cox can potentially lead to analgesic effects .
Safety and Hazards
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h6-9H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAUAZQMGVPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)NC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride |
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